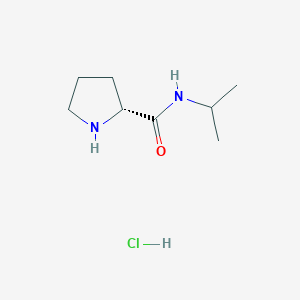

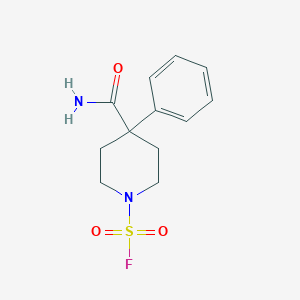

![molecular formula C13H24N2O2 B2378387 叔丁基 N-{7-氮杂螺[3.5]壬-1-基}氨基甲酸酯 CAS No. 1354950-49-4](/img/structure/B2378387.png)

叔丁基 N-{7-氮杂螺[3.5]壬-1-基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 g/mol . The IUPAC name for this compound is tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for “tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This indicates the presence of a carbamate group attached to a tert-butyl group and a 7-azaspiro[3.5]nonane moiety .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 50.4 Ų . The compound has a complexity of 290 .科学研究应用

PROTAC Development

Application: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate serves as a rigid linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By linking a target protein binder (such as an antibody or small molecule) with an E3 ubiquitin ligase binder, PROTACs recruit the cellular degradation machinery, leading to targeted protein breakdown. This approach has promising implications for cancer therapy, neurodegenerative diseases, and other disorders .

Chemical Conjugates

Application: The compound can be used as a linker in chemical conjugates. These conjugates combine different molecules (e.g., drugs, imaging agents, or targeting moieties) to enhance their properties. tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate’s spirocyclic structure provides stability and rigidity, making it suitable for connecting diverse functional groups. Researchers explore these conjugates for drug delivery, diagnostics, and theranostics (combined therapy and diagnostics) .

Medicinal Chemistry

Application: Medicinal chemists investigate this compound for its potential as a scaffold in drug design. Its unique spirocyclic motif offers structural diversity, allowing modifications to optimize pharmacological properties. Researchers can attach various substituents to explore interactions with biological targets. By tuning the substituents, they aim to develop novel therapeutic agents for specific diseases .

CNS Drug Discovery

Application: The central nervous system (CNS) is a challenging target for drug development due to the blood-brain barrier. tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate’s spirocyclic framework could serve as a starting point for designing CNS-active compounds. Researchers investigate its potential as a scaffold for developing drugs targeting neurological disorders, such as Alzheimer’s disease or epilepsy .

Chemical Biology

Application: In chemical biology, this compound can be used to probe biological processes. Researchers can modify it to create spirocyclic derivatives with specific properties. These derivatives may act as probes to study protein-protein interactions, enzyme function, or cellular signaling pathways. Understanding these processes can lead to new therapeutic strategies .

Fragment-Based Drug Discovery

Application: Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) to identify potential drug leads. tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate could serve as a fragment for FBDD campaigns. Researchers explore its binding interactions with target proteins, aiming to build more complex molecules with improved affinity and selectivity .

These applications highlight the versatility of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate in scientific research. Its spirocyclic structure and potential for modification make it an exciting candidate for drug discovery, chemical biology, and beyond. If you have any further questions or need additional information, feel free to ask! 😊

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGPVHPVWMHJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC12CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate | |

CAS RN |

1354950-49-4 |

Source

|

| Record name | tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

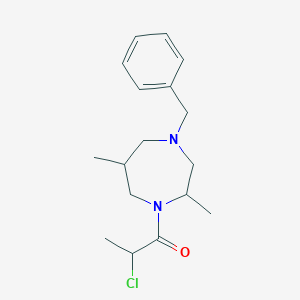

![1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378306.png)

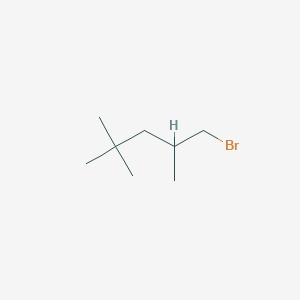

![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)

![tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B2378314.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2378315.png)

![N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide](/img/structure/B2378317.png)

![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)

![N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2378321.png)